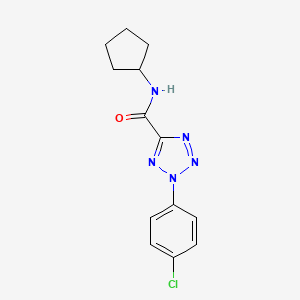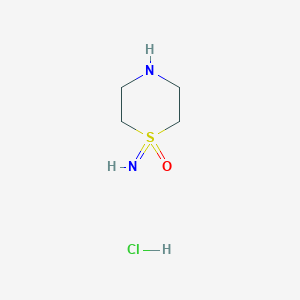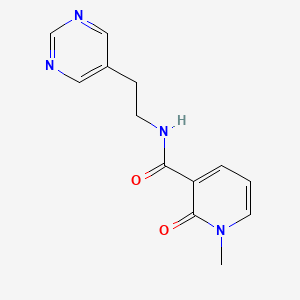![molecular formula C7H7BF3NO3 B2382961 [5-Méthoxy-6-(trifluorométhyl)pyridin-3-yl]acide boronique CAS No. 2259724-27-9](/img/structure/B2382961.png)
[5-Méthoxy-6-(trifluorométhyl)pyridin-3-yl]acide boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid” is a chemical compound with the CAS Number: 2259724-27-9 . It has a molecular weight of 220.94 . The IUPAC name for this compound is 5-methoxy-6-(trifluoromethyl)-3-pyridinylboronic acid . It is stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The structure of “[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid” has been characterized by IR, 1 H NMR, 13 C NMR and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .
Chemical Reactions Analysis
The compound has been used in the remodeling of (Aza)indole/Benzofuran skeletons . It has been involved in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . The InChI code for this compound is 1S/C7H7BF3NO3/c1-15-5-2-4 (8 (13)14)3-12-6 (5)7 (9,10)11/h2-3,13-14H,1H3 .
Applications De Recherche Scientifique
- Protection des Cultures: Les dérivés du TFMP jouent un rôle crucial dans la protection des cultures contre les ravageurs. Le fluazifop-butyl, le premier dérivé du TFMP introduit sur le marché agrochimique, a ouvert la voie à plus de 20 nouveaux produits agrochimiques contenant du TFMP avec des noms communs ISO. Ces composés protègent les cultures et améliorent la productivité agricole .
- Réaction en Phase Vapeur: Le TFMP est impliqué dans les réactions en phase vapeur, contribuant au développement de produits agrochimiques efficaces .
- Développement de Médicaments: Les dérivés du TFMP trouvent des applications dans l'industrie pharmaceutique. Cinq produits pharmaceutiques contenant la partie TFMP ont reçu l'autorisation de mise sur le marché, et plusieurs candidats sont en cours d'essais cliniques. La combinaison unique des propriétés de l'atome de fluor et de la partie pyridine contribue à leurs activités biologiques .
- Inhibition Enzymatiques: Les composés à base d'acide boronique, y compris l'acide boronique TFMP, sont utilisés comme inhibiteurs enzymatiques. Ils promettent des traitements pour les tumeurs, les infections microbiennes et même les médicaments anticancéreux .
- Couplages de Suzuki-Miyaura: L'acide boronique TFMP sert de matière première et d'intermédiaire importants en synthèse organique. Il participe aux couplages de Suzuki-Miyaura, une méthode polyvalente pour former des liaisons carbone-carbone. Ces réactions sont fondamentales dans la construction de molécules complexes.
- Domaine des Colorants: L'acide boronique TFMP contribue au développement de matériaux fonctionnels, y compris les colorants et les composés connexes .
- Couplage Croisé de Suzuki-Miyaura: L'acide boronique TFMP est pertinent dans la formation de liaisons carbone-carbone catalysée par les métaux de transition. La réaction de couplage croisé de Suzuki-Miyaura, connue pour ses conditions douces et sa tolérance aux groupes fonctionnels, bénéficie d'acides boroniques comme le TFMP .
Produits Agrochimiques
Produits Pharmaceutiques
Synthèse Organique
Matériaux Fonctionnels
Réactions Catalysées par les Métaux de Transition
En résumé, la polyvalence de l'acide boronique TFMP s'étend à la protection des cultures, au développement de médicaments, à la synthèse organique, aux matériaux fonctionnels et aux réactions catalysées par les métaux de transition. Ses caractéristiques structurelles uniques en font un élément précieux dans la recherche scientifique et les applications industrielles. 🌱🔬🧪 .
Safety and Hazards
“[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the synthesis methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron reagent (like our compound) from boron to palladium . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
It’s known that the sm cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds .
Result of Action
The compound’s participation in sm cross-coupling reactions contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action of [5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
[5-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-2-4(8(13)14)3-12-6(5)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHMQAZBWKIGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2382879.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2382880.png)
![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)
![1-(4-Hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2382882.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2382885.png)
![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)


![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)
![4-Azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B2382892.png)

![3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2382897.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2382898.png)
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)